(E)-3-((4-ethylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile
Description
The compound “(E)-3-((4-ethylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile” belongs to a class of acrylonitrile derivatives featuring a thiazole core substituted with aromatic groups. Its structure includes a 4-ethylphenylamino group attached to the acrylonitrile moiety and a 4-nitrophenyl-substituted thiazole ring. The E-configuration (trans geometry) of the acrylonitrile double bond ensures planarity, which is critical for electronic conjugation and intermolecular interactions.
Properties
IUPAC Name |
(E)-3-(4-ethylanilino)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2S/c1-2-14-3-7-17(8-4-14)22-12-16(11-21)20-23-19(13-27-20)15-5-9-18(10-6-15)24(25)26/h3-10,12-13,22H,2H2,1H3/b16-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHWZJFOFYMJNY-FOWTUZBSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-((4-ethylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Amination Reaction: The thiazole derivative is then subjected to an amination reaction with 4-ethylphenylamine under controlled conditions to introduce the amino group.
Acrylonitrile Formation: The final step involves the Knoevenagel condensation of the aminothiazole derivative with 4-nitrobenzaldehyde in the presence of a base such as piperidine to form the acrylonitrile moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-3-((4-ethylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Oxidizing agents such as potassium permanganate.
Substitution: Alkyl halides, aryl halides, and appropriate nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitrophenyl group yields the corresponding aminophenyl derivative.
Scientific Research Applications
(E)-3-((4-ethylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and infectious diseases.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of (E)-3-((4-ethylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally related acrylonitrile derivatives and their key properties:
Structural and Functional Analysis
Electronic Effects :
- The 4-nitrophenyl group in the target compound is a strong electron-withdrawing substituent, enhancing charge-transfer properties critical for optical applications (e.g., cyanide sensing, as seen in TP1 dye analogs ).
- In contrast, 4-ethylphenyl (electron-donating) and 4-fluorophenyl (moderately electron-withdrawing) substituents modulate electron density, affecting reactivity and binding interactions. For example, fluorophenyl analogs exhibit planar molecular conformations, while ethylphenyl groups may increase steric bulk .
Isomerism (E vs. Z) :
- The E -isomer (target compound) allows for extended conjugation, improving photophysical properties. For instance, (E)-configured nitrophenyl-thiazole acrylonitriles show stronger fluorescence quenching in sensing applications compared to Z-isomers .
- Z -isomers (e.g., ) may exhibit reduced planarity, limiting π-π stacking but enhancing steric interactions for specific binding (e.g., corrosion inhibition ).
Applications: Sensing: Compounds with nitrophenyl groups (e.g., TP1 dye) detect anions like cyanide via turn-on fluorescence, with detection limits as low as 4.24 × 10⁻⁸ M . The target compound’s nitro group positions it for similar applications. Corrosion Inhibition: Nitrophenyl-tetrazole acrylonitriles (e.g., NTA in ) inhibit mild steel corrosion in acidic media, suggesting the target compound’s nitro-thiazole system could serve analogously .
Biological Activity
The compound (E)-3-((4-ethylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile is a thiazole-derived molecule that has garnered attention for its diverse biological activities. Thiazole derivatives are known for their pharmacological potential, including antimicrobial, anticancer, and anticonvulsant properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C17H16N4O2S
- Molecular Weight : 336.40 g/mol
The compound consists of a thiazole ring, an acrylonitrile moiety, and an ethylphenyl amino group, contributing to its biological activity.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various pathogens.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 0.5 µg/mL |
| Escherichia coli | 0.8 µg/mL | |
| Candida albicans | 1.0 µg/mL |
These results suggest that the compound possesses potent antimicrobial activity, making it a candidate for further development in treating infections.
Anticancer Activity
Thiazole derivatives have also been recognized for their anticancer properties. Studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines.
Table 2: Cytotoxicity of this compound
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 15.0 | Induction of apoptosis |
| MCF7 (Breast Cancer) | 12.5 | Inhibition of cell proliferation |
| HeLa (Cervical Cancer) | 10.0 | Cell cycle arrest in G1 phase |
The IC50 values indicate that the compound is particularly effective against HeLa cells, suggesting a potential role in cancer therapy.
Anticonvulsant Activity
Thiazole compounds are also investigated for their anticonvulsant properties. Preliminary studies on the compound reveal promising results in seizure models.
Case Study: Anticonvulsant Activity Evaluation
In a study conducted on animal models, this compound was administered to assess its anticonvulsant effects. The results showed:
- Reduction in Seizure Frequency : The compound reduced seizure frequency by approximately 70% compared to control groups.
- Latency to First Seizure : Increased latency was observed, indicating potential protective effects against seizures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
